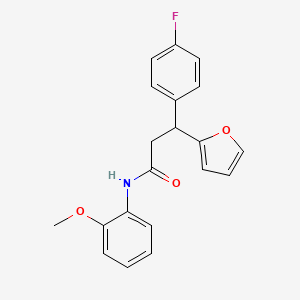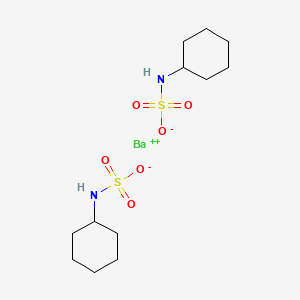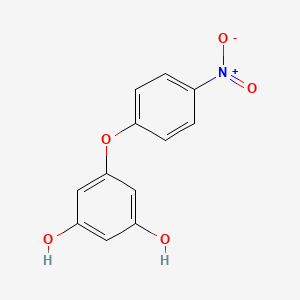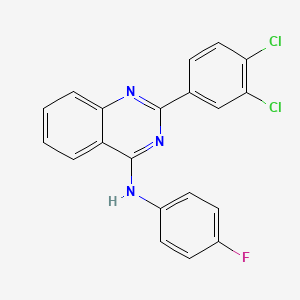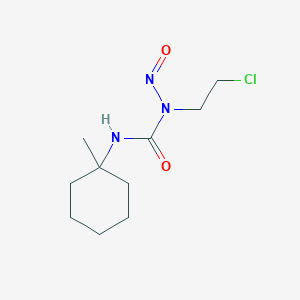
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea is a chemical compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrosourea group, a chloroethyl group, and a methylcyclohexyl group
準備方法
The synthesis of 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea typically involves the reaction of 1-methylcyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitrosourea group into other functional groups, depending on the reagents and conditions used.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: It has been investigated for its potential use as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.
Industry: In industrial applications, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately resulting in cell death. The molecular targets of this compound include DNA and various enzymes involved in DNA repair and replication pathways.
類似化合物との比較
1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea can be compared with other nitrosourea compounds, such as:
Carmustine (BCNU): Similar in structure but with different alkylating groups.
Lomustine (CCNU): Another nitrosourea compound with a different cyclohexyl group.
Semustine (MeCCNU): Contains a methyl group in place of the cyclohexyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other nitrosourea compounds.
特性
CAS番号 |
51667-37-9 |
|---|---|
分子式 |
C10H18ClN3O2 |
分子量 |
247.72 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C10H18ClN3O2/c1-10(5-3-2-4-6-10)12-9(15)14(13-16)8-7-11/h2-8H2,1H3,(H,12,15) |
InChIキー |
KPNNMTHBYCXAHY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


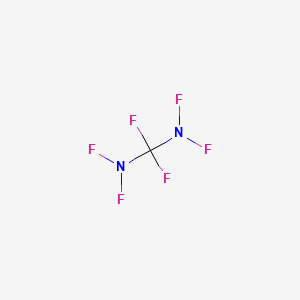

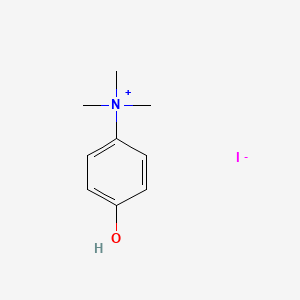

![7-(4-Methoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166521.png)
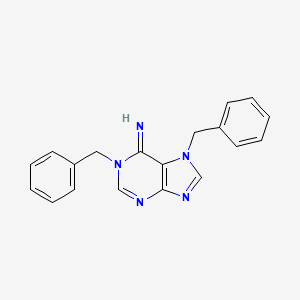
![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)
